molecular formula C12H7ClF2N2O B1674255 N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide CAS No. 325457-89-4

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide

Cat. No. B1674255
M. Wt: 268.64 g/mol
InChI Key: GDGUOCFTHNGPBK-UHFFFAOYSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound.





  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Physical And Chemical Properties Analysis

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  • Scientific Research Applications

    Chemical Synthesis and Stability

    Studies on similar compounds, such as pentafluorophenyl derivatives and pyridinium salts, have explored their synthesis and structural stability. For example, the use of pentafluorophenyl groups has been shown to stabilize certain chemical conformations, suggesting that substituents on benzamides can significantly affect their chemical properties and stability (Forbes et al., 2001). This principle can be applied to understand the stability and reactivity of N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide, particularly in designing synthesis pathways that leverage the influence of fluorine and chlorine substituents.

    Crystal Structure and Hydrogen Bonding

    The study of crystal structures and hydrogen bonding patterns in similar compounds, such as hydrazones and benzamides, reveals how substituents influence molecular architecture and intermolecular interactions (Khalid et al., 2021). These insights are crucial for applications in material science, where the arrangement of molecules within a crystal lattice can affect the material's physical properties. Understanding the intermolecular forces in N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide could aid in the development of new materials with tailored properties.

    Catalysis and Coordination Chemistry

    Research on the coordination chemistry of pyridyl and benzamidinate ligands with metals highlights the potential of N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide in catalysis and the formation of metal-organic complexes (Simons et al., 2003). These complexes can exhibit unique reactivity and selectivity, making them valuable for chemical synthesis and industrial processes. The electronic and steric effects of the difluorobenzamide and chloropyridinyl groups on the ligand's coordination behavior could be explored to develop novel catalysts.

    Photocatalytic Applications

    Investigations into the photocatalytic degradation of organic compounds using titanium dioxide have demonstrated the importance of adsorbent supports in enhancing the rate of mineralization (Torimoto et al., 1996). This research suggests that N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide could potentially be used in photocatalytic applications for environmental remediation, where its chemical structure may interact favorably with photocatalysts and adsorbents to degrade pollutants efficiently.

    Safety And Hazards

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  • Future Directions

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    Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. If you have information about “N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide”, I would be happy to help you understand it. Alternatively, if you’re interested in a different compound that is well-studied, I could provide an analysis for that.


    properties

    IUPAC Name

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GDGUOCFTHNGPBK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H7ClF2N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    268.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide

    CAS RN

    325457-89-4
    Record name ICA-27243
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name ICA-27243
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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